molecular formula C29H21NOS B2468535 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline CAS No. 866018-49-7

4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline

Cat. No.: B2468535
CAS No.: 866018-49-7
M. Wt: 431.55
InChI Key: VAUIUPSCHUNFDN-FYWRMAATSA-N
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Description

4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a naphthalene moiety, an ethenyl linkage, and a phenoxy group attached to a thienoquinoline core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a quinoline derivative.

    Introduction of the Ethenyl Linkage: The ethenyl linkage is introduced via a Heck reaction, where a naphthalen-1-yl halide reacts with the thienoquinoline core in the presence of a palladium catalyst.

    Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction, where a phenol derivative reacts with the thienoquinoline core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethenyl linkage to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide), and solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted thienoquinoline derivatives.

    Substitution: Amino- or thio-substituted thienoquinoline derivatives.

Scientific Research Applications

4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to intercalate into DNA can disrupt the replication process, contributing to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-2-(naphthalen-1-yl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline
  • **8-phenoxy-2H,3H-thieno[3,2-c]quinoline
  • **4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-methoxy-2H,3H-thieno[3,2-c]quinoline

Uniqueness

4-[(E)-2-(naphthalen-1-yl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline is unique due to its specific combination of structural features, including the naphthalene moiety, ethenyl linkage, and phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-[(E)-2-naphthalen-1-ylethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21NOS/c1-2-10-22(11-3-1)31-23-14-16-28-26(19-23)29-25(17-18-32-29)27(30-28)15-13-21-9-6-8-20-7-4-5-12-24(20)21/h1-16,19H,17-18H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUIUPSCHUNFDN-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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